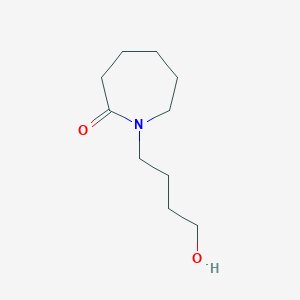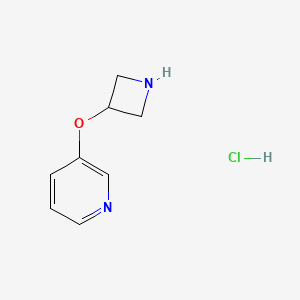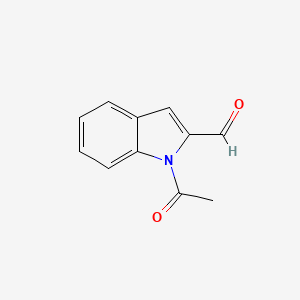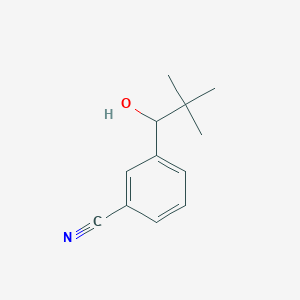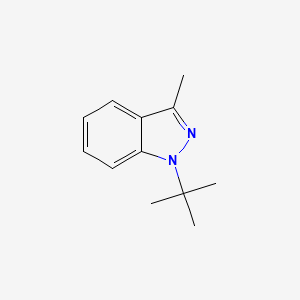
4-Amino-2-methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an amino group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Doebner–von Miller reaction, which is a classical method for constructing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. This method utilizes microwave irradiation to accelerate the reaction between aromatic aldehydes and amines under acidic conditions .
化学反応の分析
Types of Reactions: 4-Amino-2-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Amino-2-methylquinoline-3-carboxylic acid.
Reduction: 4-Amino-2-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-2-methylquinoline-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Amino-2-methylquinoline-3-carbaldehyde largely depends on its specific application. In biological systems, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects . Additionally, they may interfere with cellular signaling pathways, contributing to their anticancer activity .
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.
4-Aminoquinoline: Lacks the aldehyde group at the 3-position.
2-Methylquinoline: Lacks both the amino and aldehyde groups.
Uniqueness: 4-Amino-2-methylquinoline-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-amino-2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,13) |
InChIキー |
IXVDSXIATIGICG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
